METHYL NONADECANOATE
METHYL NONADECANOATE
Nonadecanoic acid methyl ester is an esterified version of the free acid which is less water soluble but more amenable for the formulation of nonadecanoate-containing diets and dietary supplements. Nonadecanoic acid (Item No. 19723) is a 19-carbon saturated fatty acid that is found in fats and vegetable oils. It has been shown to inhibit HL-60 cancer cell proliferation with an IC50 value of 68 μM.
Brand Name:
Vulcanchem
CAS No.:
1731-94-8
VCID:
VC0154468
InChI:
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCCCCC(=O)OC
Molecular Formula:
C20H40O2
Molecular Weight:
312.5 g/mol
METHYL NONADECANOATE
CAS No.: 1731-94-8
Main Products
VCID: VC0154468
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
CAS No. | 1731-94-8 |
---|---|
Product Name | METHYL NONADECANOATE |
Molecular Formula | C20H40O2 |
Molecular Weight | 312.5 g/mol |
IUPAC Name | methyl nonadecanoate |
Standard InChI | InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 |
Standard InChIKey | BDXAHSJUDUZLDU-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)OC |
Appearance | Unit:100 mgSolvent:nonePurity:99%Physical solid |
Description | Nonadecanoic acid methyl ester is an esterified version of the free acid which is less water soluble but more amenable for the formulation of nonadecanoate-containing diets and dietary supplements. Nonadecanoic acid (Item No. 19723) is a 19-carbon saturated fatty acid that is found in fats and vegetable oils. It has been shown to inhibit HL-60 cancer cell proliferation with an IC50 value of 68 μM. |
Synonyms | Methyl Nonadecanoate;n-Nonadecanoic Acid methyl ester |
Reference | 1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963 |
PubChem Compound | 15610 |
Last Modified | Nov 11 2021 |
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